molecular formula C17H14O4 B191138 7,3'-Dimethoxyflavone CAS No. 6802-49-9

7,3'-Dimethoxyflavone

Cat. No. B191138
CAS RN: 6802-49-9
M. Wt: 282.29 g/mol
InChI Key: GUHXVSRRBMHSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,3'-Dimethoxyflavone, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. It has gained significant attention in recent years due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 7,3'-Dimethoxyflavone is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation.

Biochemical And Physiological Effects

7,3'-Dimethoxyflavone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 7,3'-Dimethoxyflavone is that it is a naturally occurring compound, which may make it more easily accessible for research purposes. Additionally, it has been shown to have a wide range of potential therapeutic properties, which may make it useful in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to study.

Future Directions

There are many potential future directions for research on 7,3'-Dimethoxyflavone. One area of interest is its potential as a treatment for cancer. Further research is needed to determine its efficacy and safety as a cancer treatment. Additionally, its neuroprotective properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to determine its potential in this area. Finally, its anti-inflammatory and anti-microbial properties make it a potential candidate for the treatment of a variety of inflammatory and infectious diseases. Further research is needed to determine its potential in these areas.

Synthesis Methods

7,3'-Dimethoxyflavone can be synthesized through a variety of methods, including the use of chalcone synthase enzymes, chemical synthesis, and extraction from the kava plant. The most common method involves the use of chalcone synthase enzymes, which catalyze the condensation of a ketone and a phenol to form a chalcone. This chalcone is then cyclized to form 7,3'-Dimethoxyflavone.

Scientific Research Applications

7,3'-Dimethoxyflavone has been shown to possess a wide range of potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant effects. Additionally, it has been shown to have neuroprotective properties and may have potential as a treatment for neurological disorders such as Alzheimer's disease.

properties

CAS RN

6802-49-9

Product Name

7,3'-Dimethoxyflavone

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-methoxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3

InChI Key

GUHXVSRRBMHSSC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC

Other CAS RN

6802-49-9

Origin of Product

United States

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